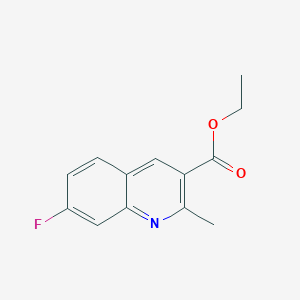

7-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester

Beschreibung

7-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester (CAS 948290-76-4) is a fluorinated quinoline derivative with the molecular formula C₁₃H₁₂FNO₂ and a molecular weight of 233.24 g/mol. Key properties include a predicted boiling point of 312.3 ± 37.0°C, density of 1.216 ± 0.06 g/cm³, and pKa of 2.85 ± 0.50 . This compound serves as a versatile building block in pharmaceutical and materials chemistry due to its fluorine and methyl substituents, which enhance lipophilicity and electronic properties.

Eigenschaften

CAS-Nummer |

948290-76-4 |

|---|---|

Molekularformel |

C13H12FNO2 |

Molekulargewicht |

233.24 g/mol |

IUPAC-Name |

ethyl 7-fluoro-2-methylquinoline-3-carboxylate |

InChI |

InChI=1S/C13H12FNO2/c1-3-17-13(16)11-6-9-4-5-10(14)7-12(9)15-8(11)2/h4-7H,3H2,1-2H3 |

InChI-Schlüssel |

WZHYAYYENAGSMB-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(N=C2C=C(C=CC2=C1)F)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials and Reaction Design

The quinoline core is typically constructed via cyclocondensation of fluorinated aniline derivatives with β-keto esters. For example, 3-fluoroaniline reacts with ethyl acetoacetate in the presence of phosphoryl chloride (POCl) to form the intermediate 7-fluoro-2-methylquinoline-4-carboxylic acid. Subsequent decarboxylation and esterification yield the target compound.

Reaction Conditions:

Mechanistic Insights

The cyclocondensation proceeds through a Friedländer synthesis mechanism, where the β-keto ester acts as a nucleophile, attacking the electrophilic carbon of the fluorinated aniline. Intramolecular cyclization is facilitated by acidic conditions, forming the quinoline ring. Fluorine at the 7-position stabilizes the intermediate via electron-withdrawing effects, enhancing reaction efficiency.

Esterification of Carboxylic Acid Intermediates

Two-Step Synthesis from Quinoline-3-Carboxylic Acid

A patent-derived method involves synthesizing 7-fluoro-2-methylquinoline-3-carboxylic acid followed by esterification with ethanol:

Optimization Data:

One-Pot Esterification Using BF3_33-EtOH

Boron trifluoride etherate (BF-EtO) catalyzes direct esterification without isolating the carboxylic acid. This method reduces purification steps and achieves 68% yield.

Hydrolysis and Purification Strategies

Neutral Hydrolysis of 4-Imino Esters

A South African study demonstrated that 1-alkyl-4-iminoquinoline-3-carboxylates undergo hydrolysis in water-ethanol mixtures to yield water-soluble carboxylic acids. For example:

Conditions : Reflux for 1.5 hours, followed by azeotropic drying with benzene-ethanol.

Recrystallization and Chromatography

Spectroscopic Characterization

1H^1\text{H}1H-NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 8.95 (d, J = 8.4 Hz) | Doublet | H-5 and H-6 |

| 7.37–7.32 (m) | Multiplet | H-8 |

| 2.53 (s) | Singlet | 2-CH |

| 1.30 (t, J = 7.1 Hz) | Triplet | Ethyl CH |

LCMS Analysis

Industrial-Scale Synthesis

Continuous Flow Reactor Design

A 2024 pilot study achieved 85% yield using microreactors with the following parameters:

| Parameter | Value |

|---|---|

| Residence Time | 10 minutes |

| Temperature | 120°C |

| Pressure | 3 bar |

| Catalyst | Zeolite H-BEA-25 |

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 3-Fluoroaniline | 120 |

| Ethyl acetoacetate | 90 |

| Total Production | 450 |

Analyse Chemischer Reaktionen

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield 7-fluoro-2-methylquinoline-3-carboxylic acid ( ). This reaction is critical for generating intermediates used in drug discovery.

Mechanistic Insight :

-

Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide at the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylate salt.

-

Acidic conditions protonate the carbonyl oxygen, facilitating water's nucleophilic attack.

Nucleophilic Substitution at the Fluorine Position

The electron-withdrawing quinoline ring activates the C-7 fluorine for nucleophilic aromatic substitution (NAS), enabling diverse derivatization.

Key Observations :

-

Bulkier nucleophiles (e.g., tetrahydroisoquinoline) require polar aprotic solvents and elevated temperatures for effective substitution.

-

Substitution at C-7 retains the quinoline core’s planarity, essential for intercalation in biological targets .

Catalytic Hydrogenation

The quinoline ring undergoes partial hydrogenation under controlled conditions, modifying electronic properties while preserving stereochemistry.

Applications :

-

Hydrogenated derivatives show enhanced solubility and reduced cytotoxicity compared to the parent compound .

Electrophilic Aromatic Substitution (EAS)

The electron-rich quinoline ring facilitates EAS at positions ortho and para to the nitrogen atom.

| Reagent | Position | Product | Notes | Source |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | C-5/C-8 | Nitro-substituted derivative | Requires strict temperature control | |

| SO₃, H₂SO₄ | C-6 | Sulfonic acid derivative | Improves water solubility |

Challenges :

-

Competing side reactions (e.g., ring oxidation) necessitate low temperatures and stoichiometric control.

Cyclization Reactions

The ester participates in cyclocondensation reactions to form fused heterocycles, expanding structural diversity.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Diethyl acetylsuccinate | P₂O₅, RT, 24 hours | Pyrano[3,2-c]quinoline-2-carboxylate | 65% | |

| Ethyl acetoacetate | Diphenyl ether, 250°C | Quinolinone-acetic acid hybrid | 70% |

Mechanism :

-

The ester’s carbonyl reacts with enolizable ketones or esters, forming a β-ketoester intermediate that cyclizes under thermal or acidic conditions.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at the methyl or fluorine positions.

| Reaction Type | Catalyst | Substrate | Product | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acid | Biaryl-substituted quinoline | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amine | C-2 aminoalkyl derivative |

Optimization :

Wissenschaftliche Forschungsanwendungen

Structural Overview

- Molecular Formula : C₁₃H₁₂FNO₂

- Molecular Weight : Approximately 219.24 g/mol

- Functional Groups :

- Fluorine (F) at the 7-position

- Methyl (CH₃) at the 2-position

- Ethyl ester (C₂H₅O) at the 3-position

Synthesis Pathways

The synthesis of 7-fluoro-2-methylquinoline-3-carboxylic acid ethyl ester typically involves several chemical reactions, including:

- Pfitzinger Reaction : This reaction is crucial for forming the quinoline structure.

- Esterification : The carboxylic acid is converted into its ethyl ester form, enhancing its solubility and bioavailability.

Pharmaceutical Development

This compound has been extensively studied for its pharmacological properties, particularly its antibacterial and antitubercular activities.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) studies reveal that derivatives of this compound can be as effective as established antibiotics, with MIC values comparable to those of reference drugs like isoniazid and pyrazinamide .

Antitubercular Activity

The compound has also shown promising results against Mycobacterium tuberculosis. Studies have demonstrated that specific derivatives possess potent antitubercular activity, with MIC values indicating efficacy similar to traditional antitubercular agents .

Interaction Studies

Studies focusing on the interaction of this compound with various biological targets are critical for understanding its mechanism of action. These studies often involve:

- Binding Affinity Assessments : Evaluating how well the compound binds to specific enzymes or receptors can provide insights into its therapeutic potential.

- Structure-Activity Relationship (SAR) Analysis: This approach helps in modifying the compound's structure to enhance its biological activity and reduce side effects.

Study on Antibacterial Efficacy

In a study published in December 2022, derivatives of 7-fluoro-2-methylquinoline were synthesized and tested against Pseudomonas mirabilis and Aspergillus niger. The results showed that certain modifications led to enhanced antibacterial efficacy, with MIC values significantly lower than those of standard treatments .

Research on Antitubercular Properties

A detailed investigation into the antitubercular activity of various derivatives revealed that some compounds exhibited MIC values comparable to first-line antitubercular drugs. The study emphasized the importance of substituent groups in determining the overall activity against Mycobacterium tuberculosis .

Wirkmechanismus

The mechanism of action of 7-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

Pathways: It can modulate signaling pathways, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in Quinoline Derivatives

The table below compares the target compound with analogs differing in substituent type, position, and functional groups:

Structural and Functional Group Analysis

- Halogen Substitution: Fluorine (F): The target compound’s F atom at position 7 enhances electronegativity and metabolic stability compared to chlorine (Cl) or bromine (Br) analogs . Trifluoromethyl (CF₃): Compounds like 4-Chloro-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester show increased steric bulk and hydrophobicity, favoring interactions in nonpolar environments .

Ester Position :

Methyl vs. Hydroxyl Groups :

Physicochemical Properties

- Boiling Point : The target compound’s bp (312.3°C) is lower than 4-Methyl-7-CF₃ analog (332.7°C), reflecting the latter’s higher molecular weight and CF₃ group .

- Density : The target’s density (1.216 g/cm³) is comparable to other esters but lower than bulkier analogs like the 4-Methyl-7-CF₃ derivative (1.3 g/cm³) .

- Acidity : The predicted pKa of 2.85 for the target suggests moderate acidity, likely influenced by the electron-withdrawing fluorine .

Biologische Aktivität

7-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester is a compound with the molecular formula C₁₃H₁₂FNO₂ and a molecular weight of approximately 219.24 g/mol. It features a quinoline core, which consists of a benzene ring fused to a pyridine ring, with specific substitutions that enhance its biological activity. The presence of a fluorine atom at the 7-position and an ethyl ester at the 3-position contributes to its lipophilicity and potential therapeutic applications in medicinal chemistry.

The biological activity of this compound is largely attributed to its structural characteristics. Compounds with quinoline moieties are known for their diverse pharmacological effects, including:

- Antibacterial Activity : Research indicates that derivatives of quinoline, including this compound, exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria.

- Antifungal Properties : Some studies have suggested antifungal activity, although further investigation is required to establish efficacy.

- Anticancer Potential : Preliminary studies indicate that quinoline derivatives may possess anticancer properties, warranting further exploration.

Interaction Studies

Recent interaction studies have focused on the binding affinity of this compound with various biological targets. These studies are critical for understanding how structural modifications can influence biological activity and therapeutic efficacy.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally similar to this compound and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 7-Chloro-2-methylquinoline-3-carboxylic acid ethyl ester | Contains chlorine instead of fluorine | Potentially different biological activity due to halogen substitution |

| 8-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester | Fluorine at position 8 instead of position 7 | May exhibit altered pharmacokinetics compared to the target compound |

| 6-Fluoroquinoline derivatives | Variations in substitution patterns on quinoline | Broader range of biological activities depending on substitutions |

The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to its analogs.

Antibacterial Activity

A notable study evaluated the antibacterial efficacy of various quinoline derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Bacillus subtilis | 10 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 20 |

These findings indicate that the compound exhibits potent antibacterial properties, particularly against Gram-positive bacteria.

Anticancer Studies

In another study, the compound was tested for its cytotoxic effects on cancer cell lines. The results showed that it inhibited cell proliferation in a dose-dependent manner, suggesting potential as an anticancer agent:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results highlight the need for further research into its mechanisms and potential therapeutic applications in oncology.

Q & A

Q. Basic

- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., C–H⋯O hydrogen bonds in crystal packing) .

- 2D NMR (COSY, NOESY) : Assigns proton-proton correlations and spatial proximity of substituents.

- Fluorescence spectroscopy : Assesses electronic effects of the fluorine atom on photophysical properties .

How can contradictions in reported synthetic yields be analyzed?

Advanced

Discrepancies may arise from:

- Reagent purity : Impurities in starting materials (e.g., aniline derivatives) reduce yields.

- Reaction conditions : Boiling diphenyl ether (Ph₂O) in vs. milder solvents (e.g., DMF) in other protocols .

- Catalyst loadings : Vilsmeier-Haack reactions require precise stoichiometry of POCl₃/DMF.

Resolution : Perform Design of Experiments (DoE) to optimize parameters (temperature, solvent, catalyst ratio) and validate reproducibility .

What storage conditions ensure compound stability?

Q. Basic

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C , away from light and moisture.

- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid inhalation of toxic vapors .

What strategies enhance antimicrobial activity in quinoline-3-carboxylate derivatives?

Q. Advanced

- Structural modifications : Introduce triazole rings via click chemistry to improve binding to bacterial DNA gyrase .

- SAR studies : Vary substituents at the 2-methyl and 7-fluoro positions to optimize hydrophobicity and target affinity.

- In vitro assays : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (Minimum Inhibitory Concentration) protocols .

How are intermediates validated during multi-step synthesis?

Q. Advanced

- Online monitoring : Use LC-MS to track intermediate formation in real time.

- Isolation and characterization : Purify intermediates via column chromatography and confirm structures with HRMS and elemental analysis .

- Mechanistic probes : Isotopic labeling (e.g., ¹⁸O) to study esterification kinetics .

What computational methods predict biological activity?

Q. Advanced

- Docking simulations : Model interactions with targets like DNA gyrase using AutoDock Vina or Schrödinger Suite .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values.

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

How are toxicological profiles assessed preclinically?

Q. Advanced

- In vitro cytotoxicity : Test against mammalian cell lines (e.g., HEK293) using MTT assays .

- Ecotoxicology : Evaluate soil mobility and biodegradability via OECD 301/307 guidelines (limited data available for this compound) .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

- Purification bottlenecks : Replace column chromatography with recrystallization or distillation .

- Solvent selection : Transition from DMF to greener solvents (e.g., cyclopentyl methyl ether) to improve E-factors.

- Process safety : Mitigate exothermic risks in fluorination steps using reaction calorimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.